molecular formula C7H15NO2 B012524 2-methyl-D-norleucine CAS No. 105815-95-0

2-methyl-D-norleucine

Cat. No.: B012524
CAS No.: 105815-95-0
M. Wt: 145.2 g/mol
InChI Key: LKZQHZQXROBVOO-SSDOTTSWSA-N
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Description

2-methyl-D-norleucine is an amino acid derivative with the chemical formula C7H15NO2. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is structurally similar to norleucine, an isomer of the more common amino acid leucine. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-D-norleucine typically involves the use of starting materials such as 2-methylbutanal and ammonia. One common synthetic route includes the Strecker synthesis, where 2-methylbutanal reacts with ammonia and hydrogen cyanide to form this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as enzymatic resolution or asymmetric synthesis. These methods ensure high yields and purity of the desired enantiomer. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other untouched. Asymmetric synthesis involves the use of chiral catalysts to direct the formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

2-methyl-D-norleucine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

2-methyl-D-norleucine is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It is used to study protein structure and function, as it can be incorporated into proteins in place of natural amino acids.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the study of neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-D-norleucine involves its incorporation into proteins, where it can affect protein structure and function. It interacts with various molecular targets, including enzymes and receptors, altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic pathways.

Comparison with Similar Compounds

2-methyl-D-norleucine is similar to other amino acid derivatives such as:

    Norleucine: An isomer with a similar structure but different functional properties.

    Leucine: A common amino acid with a similar backbone but different side chain.

    Isoleucine: Another branched-chain amino acid with a different arrangement of atoms.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methyl group on the second carbon. This structural feature gives it distinct properties and makes it valuable in research applications where precise control over molecular interactions is required.

Biological Activity

2-Methyl-D-norleucine, a non-canonical amino acid, has garnered attention for its distinct biological activities and potential applications in various fields, including cancer research and protein engineering. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following chemical structure:

  • Chemical Formula : C7H15NO2
  • Molecular Weight : 145.20 g/mol

This compound is characterized by its branched structure, which influences its interaction with biological systems.

1. Role in Protein Structure and Function

Research indicates that this compound can enhance the stability and functionality of proteins. Its incorporation into peptide sequences has shown to improve folding efficiency and resistance to proteolytic degradation. This makes it a valuable tool in the design of peptidomimetics—molecules that mimic the structure and function of peptides.

Table 1: Comparison of Stability in Peptide Structures

Peptide SequenceStability (hours)Incorporation of this compound
Original Sequence12No
Modified Sequence36Yes

2. Anticancer Properties

Recent studies have explored the potential of this compound in cancer therapy. The compound has been shown to inhibit the growth of certain cancer cell lines by disrupting metabolic pathways essential for tumor proliferation.

Case Study: Breast Cancer Cells

  • Objective : To evaluate the effect of this compound on breast cancer cell proliferation.
  • Method : Treatment of MCF-7 breast cancer cells with varying concentrations of this compound.
  • Results : A dose-dependent reduction in cell viability was observed, suggesting that the compound may enhance the efficacy of traditional chemotherapeutic agents.
"The incorporation of non-canonical amino acids like this compound into therapeutic strategies could provide new avenues for enhancing treatment outcomes in breast cancer."

3. Metabolic Effects

The metabolism of branched-chain amino acids (BCAAs), including derivatives like this compound, plays a critical role in energy homeostasis and metabolic regulation. Studies have indicated that these compounds can influence insulin sensitivity and glucose metabolism.

Table 2: Metabolic Impact on Insulin Sensitivity

Treatment GroupInsulin Sensitivity (HOMA-IR)Control Group
This compoundDecreasedIncreased

The biological activity of this compound is attributed to several mechanisms:

  • mTOR Pathway Activation : Similar to other BCAAs, it may activate the mTOR signaling pathway, promoting protein synthesis and cellular growth.
  • Regulation of Gene Expression : It has been implicated in modulating the expression of genes related to metabolism and cell survival.
  • Influence on Immune Function : Preliminary findings suggest that this amino acid could enhance immune cell proliferation and function.

Properties

IUPAC Name

(2R)-2-amino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347036
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105815-95-0
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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